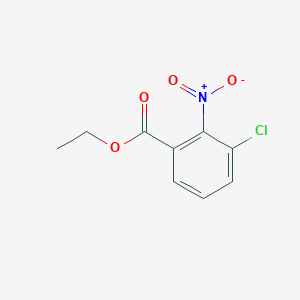

Ethyl 3-chloro-2-nitrobenzoate

Descripción

Ethyl 3-chloro-2-nitrobenzoate (CAS: 2195-44-0) is a halogenated nitrobenzoate ester with the molecular formula C₉H₈ClNO₄ and a molecular weight of 229.62 g/mol. It features a nitro group at the ortho position (C2) and a chlorine substituent at the meta position (C3) on the benzene ring, esterified with an ethyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of coordination complexes, pharmaceuticals, and agrochemicals.

Propiedades

IUPAC Name |

ethyl 3-chloro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGARSMHWIZTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Ethyl 3-chloro-2-nitrobenzoate is a synthetic compound that primarily targets organic synthesis reactions. It is often used as an intermediate in the synthesis of other complex organic compounds.

Mode of Action

The compound’s mode of action involves participating in various chemical reactions. For instance, it can undergo nitration, conversion from the nitro group to an amine, and bromination. The nitro group in the compound plays a crucial role in directing these reactions.

Biochemical Pathways

For example, some aromatic compounds can be biodegraded by bacteria through chemotaxis. .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 22962. These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of Ethyl 3-chloro-2-nitrobenzoate’s action is the formation of new organic compounds through chemical reactions. The specific molecular and cellular effects depend on the nature of these reactions and the compounds produced.

Action Environment

The action of Ethyl 3-chloro-2-nitrobenzoate can be influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and direction of the chemical reactions it participates in. Additionally, the presence of other compounds can also influence its reactivity.

Actividad Biológica

Ethyl 3-chloro-2-nitrobenzoate is a compound of interest in medicinal chemistry and biological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

Ethyl 3-chloro-2-nitrobenzoate is an aromatic compound characterized by the presence of a chloro group and a nitro group on a benzoate backbone. Its chemical structure can be represented as follows:

- Chemical Formula : C9H8ClNO4

- Molecular Weight : 231.62 g/mol

The functional groups present in this compound allow it to participate in various chemical reactions, influencing its biological interactions.

The biological activity of ethyl 3-chloro-2-nitrobenzoate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo redox reactions, which may lead to the formation of reactive intermediates capable of interacting with cellular macromolecules, such as proteins and nucleic acids. The chloro group enhances the compound's electrophilicity, facilitating nucleophilic attack by biological molecules.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of ethyl 3-chloro-2-nitrobenzoate. It has shown effectiveness against various bacterial strains, including multidrug-resistant (MDR) pathogens. For instance, compounds structurally related to ethyl 3-chloro-2-nitrobenzoate have been reported to inhibit bacterial topoisomerases, enzymes critical for DNA replication in bacteria. These compounds demonstrated minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against several Gram-positive and Gram-negative bacteria .

Metabolic Pathways

Research indicates that ethyl 3-chloro-2-nitrobenzoate may be involved in metabolic pathways leading to the degradation of nitrobenzoates. For example, Arthrobacter sp. SPG has been shown to utilize 2-nitrobenzoate as a carbon source, resulting in the production of salicylate and catechol through enzymatic activities such as monooxygenase and hydroxylase . This degradation pathway highlights the potential ecological impact and bioremediation applications of nitrobenzoates.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of compounds related to ethyl 3-chloro-2-nitrobenzoate for their antibacterial activity against MDR strains . The lead compound exhibited potent dual inhibition against DNA gyrase and topoisomerase IV, suggesting that modifications to the nitrobenzoate structure can enhance antibacterial efficacy.

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety profile of ethyl 3-chloro-2-nitrobenzoate. In vitro studies indicated that while some derivatives showed significant biological activity, they also exhibited cytotoxic effects at higher concentrations. This necessitates further investigation into their therapeutic index and potential side effects .

Comparative Analysis with Similar Compounds

A comparative analysis was performed on various nitrobenzoate derivatives to assess their biological activities. The following table summarizes key findings:

| Compound Name | Antibacterial Activity (MIC μg/mL) | Notable Features |

|---|---|---|

| Ethyl 3-chloro-2-nitrobenzoate | <0.03125 - 0.25 | Effective against MDR strains |

| Ethyl 3-amino-4-bromo-2-nitrobenzoate | <0.1 | Enhanced solubility |

| Ethyl 3-amino-4-fluoro-2-nitrobenzoate | <0.5 | Lower cytotoxicity |

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

Ethyl 3-chloro-2-nitrobenzoate serves as a versatile intermediate in organic synthesis. It can undergo various transformations, including:

- Nitration: The nitro group can be further modified or reduced to amines.

- Substitution Reactions: The chloro group can be replaced by other nucleophiles, facilitating the formation of more complex molecules .

2. Medicinal Chemistry:

The compound has been explored for its potential biological activities. For instance:

- Drug Development: It acts as a precursor for synthesizing pharmacologically active compounds. Studies have indicated that derivatives of nitrobenzoates exhibit significant anti-cancer properties .

- Biological Assays: Ethyl 3-chloro-2-nitrobenzoate has been used in high-throughput screening assays to identify compounds that inhibit specific cancer cell growth pathways, demonstrating its relevance in cancer research .

3. Material Sciences:

In material sciences, this compound is used in the production of dyes and pigments due to its chromophoric properties. Its ability to participate in various chemical reactions makes it valuable for synthesizing materials with specific optical properties.

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of anthranilic acid derivatives from Ethyl 3-chloro-2-nitrobenzoate, demonstrating their efficacy in inhibiting pancreatic cancer cell growth. The synthesized compounds were tested against established cancer cell lines, showing promising results in reducing cell viability through targeted molecular interactions .

Case Study 2: High-throughput Screening for Drug Discovery

In a high-throughput screening campaign, researchers utilized Ethyl 3-chloro-2-nitrobenzoate as part of a library to identify novel inhibitors of polyamine uptake in cancer cells. The results indicated several derivatives that not only inhibited cell growth but also modulated key signaling pathways associated with cancer progression .

Comparación Con Compuestos Similares

Methyl 3-Chloro-2-Nitrobenzoate (CAS: 42087-81-0)

Molecular Formula: C₈H₆ClNO₄ Molecular Weight: 215.59 g/mol Key Differences:

Ethyl-2-Chlorobenzoate (CAS: 7335-25-3)

Molecular Formula : C₉H₉ClO₂

Molecular Weight : 184.62 g/mol

Key Differences :

- Lacks the nitro group, significantly altering electronic properties. The absence of the electron-withdrawing nitro substituent increases electron density on the aromatic ring, favoring electrophilic substitution at the para position.

- Lower molecular weight and polarity result in distinct solubility and chromatographic behavior .

Tert-Butyl 3-Chloro-2-Nitrobenzoate (CAS: 856770-62-2)

Molecular Formula: C₁₁H₁₂ClNO₄ Molecular Weight: 257.67 g/mol Key Differences:

Ethyl 2,6-Dichloro-3-Nitrobenzoate (CAS: 1807181-36-7)

Molecular Formula: C₉H₇Cl₂NO₄ Molecular Weight: 264.06 g/mol Key Differences:

- Additional chlorine at C6 increases halogenated character, influencing lipophilicity and toxicity.

- Enhanced electron-withdrawing effects may stabilize negative charges in intermediates during synthetic applications .

Substituent Effects on Physical and Chemical Properties

Electronic Effects

- The ortho-nitro group in ethyl 3-chloro-2-nitrobenzoate creates a strongly electron-deficient aromatic ring, directing electrophilic attacks to the para position (C4) .

- Methyl and ethyl esters exhibit similar electronic profiles, but tert-butyl derivatives show reduced reactivity due to steric shielding of the ester carbonyl .

Thermal Stability

- Nitro-containing compounds like ethyl 3-chloro-2-nitrobenzoate decompose explosively above 523 K, a trait shared with its metal complexes (e.g., Cu(II) 3-chloro-2-nitrobenzoate) .

- Non-nitro analogs (e.g., ethyl-2-chlorobenzoate) lack this thermal instability, making them safer for high-temperature applications .

Data Tables

Table 1: Structural and Physical Properties of Selected Benzoate Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| Ethyl 3-chloro-2-nitrobenzoate | C₉H₈ClNO₄ | 229.62 | 2195-44-0 | 3-Cl, 2-NO₂, ethyl ester |

| Methyl 3-chloro-2-nitrobenzoate | C₈H₆ClNO₄ | 215.59 | 42087-81-0 | 3-Cl, 2-NO₂, methyl ester |

| Ethyl-2-chlorobenzoate | C₉H₉ClO₂ | 184.62 | 7335-25-3 | 2-Cl, ethyl ester |

| Tert-butyl 3-chloro-2-nitrobenzoate | C₁₁H₁₂ClNO₄ | 257.67 | 856770-62-2 | 3-Cl, 2-NO₂, tert-butyl ester |

Table 2: Commercial Pricing Comparison (Selected Suppliers)

| Compound | Supplier | Price (500 mg) | Purity |

|---|---|---|---|

| Ethyl 3-chloro-2-nitrobenzoate | CymitQuimica | €440.00 | 95%+ |

| Methyl 3-chloro-2-nitrobenzoate | CymitQuimica | €32.00–€633.00 | 98% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.